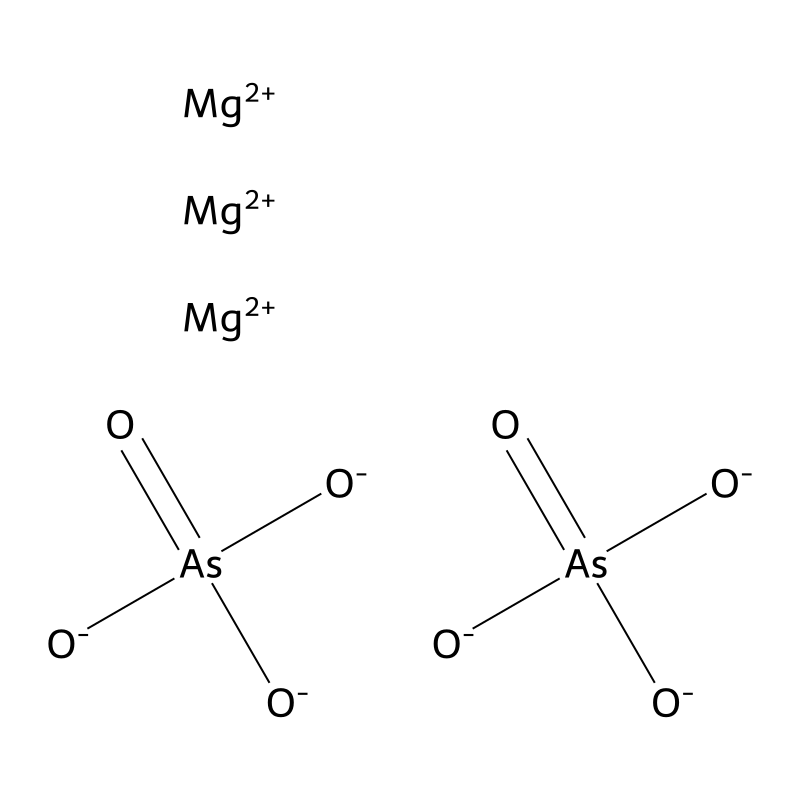

Magnesium arsenate

As2Mg3O8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

As2Mg3O8

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: none

Canonical SMILES

Chemical Identity and Basic Properties

The table below summarizes the key identifying information and established physical properties for magnesium arsenate found in the search results.

| Property | Description |

|---|---|

| Chemical Formula | Mg3(AsO4)2 · xH2O (often noted as hydrated) [1] |

| CAS Number | 10103-50-1 [2] [1] [3] |

| General Description | White crystals or white powder [2] [1] |

| Water Solubility | Insoluble [2] [1] |

| Molecular Mass | 350.8 g/mol (anhydrous basis) [2] |

| Density | Approximately 2.60–2.61 g/cm³ [3] |

Handling and Safety Information

This compound is highly toxic, and any experimental work requires extreme caution.

- Hazards: Harmful if swallowed, causes eye irritation, a confirmed human carcinogen, suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and toxic to aquatic life [2].

- Personal Protective Equipment (PPE): Use a closed system, ventilation, or breathing protection. Wear protective gloves, protective clothing, and a face shield or eye protection in combination with breathing protection if in powder form [2].

- Spillage Disposal: Do not let this chemical enter the environment. Personal protection includes a particulate filter respirator. Vacuum with specialist equipment or carefully sweep into containers. Never use a domestic vacuum cleaner [2].

Experimental Workflow for Arsenic Removal

While a direct protocol for measuring this compound solubility was not found, one study detailed its precipitation for arsenic removal from an industrial solution. The diagram below outlines this general experimental workflow.

General workflow for precipitating this compound to remove arsenic from solution.

Key Experimental Parameters from Literature:

- Objective: Selective removal of Arsenic(V) from a molybdate plant liquor [4].

- Software Modeling: The Stabcal software was used to model speciation and solubility equilibria to identify optimal pH conditions [4].

- Optimal pH Range: pH 7.5 to 10.2 [4].

- Reagent: Magnesium chloride or sulphate [4].

- Stoichiometry: Mg:As molar ratio of at least 2:1 [4].

- Reported Outcome: As(V) concentration was reduced to less than 5 mg/L at pH 10.2 [4].

Suggestions for Further Research

The lack of specific solubility data suggests you may need to consult more specialized sources:

- Search for Primary Literature: Look for older, foundational studies in inorganic chemistry or agricultural science that might have quantified the solubility of this compound.

- Consult Crystallographic Data: Sources like the Inorganic Crystal Structure Database (ICSD) might provide insights into its physical properties.

- Use Predictive Models: As indicated in the found study, software for modeling speciation and solubility equilibria (like Stabcal) could be used to estimate the solubility product (Ksp) [4].

References

Chemical & Physical Properties

| Property | Value / Description |

|---|---|

| CAS Number | 10103-50-1 [1] |

| Chemical Formula | As₂Mg₃O₈ / Mg₃(AsO₄)₂ [1] [2] |

| Molecular Weight | 350.75 g/mol [1] |

| Appearance | White crystals or white powder [1] [2] |

| Density | 2.60 - 2.61 g/cm³ [1] |

| Water Solubility | Insoluble [1] [2] |

| Solubility Product (Ksp) | pKsp: 19.68 [1] |

| Stability | Stable. Non-combustible. Decomposes upon heating to emit toxic fumes of arsenic. [1] [2] |

Hazard and Safety Information

| Aspect | Details |

|---|---|

| Hazard Classification | UN Hazard Class: 6.1 (Toxic substance); Packing Group: II [1] [2] |

| GHS Hazards | Fatal if swallowed, causes eye irritation, may cause cancer, suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure [2] |

| Acute Toxicity (Ingestion) | LDLo (oral, rat): 280 mg/kg [1] |

| Short-Term Exposure Effects | Irritation of respiratory tract, eyes, and skin. Effects on the gastrointestinal tract may include severe gastroenteritis, fluid/electrolyte loss, cardiac disorders, and shock. Effects may be delayed. [2] |

| Long-Term Exposure Effects | May affect skin, mucous membranes, peripheral nervous system, bone marrow, and liver, leading to disorders like hyperkeratosis, anemia, and neuropathy. Confirmed human carcinogen. [2] |

| Occupational Exposure Limits (as As) | 0.01 mg/m³ as TWA (Threshold Limit Value) [2] |

Biochemical Pathways of Arsenic

While not specific to the magnesium salt, the arsenate (As(V)) anion is the biologically active moiety. The diagram below illustrates the general cellular pathways for arsenic uptake and metabolism, which underlie its mechanism of toxicity.

General cellular uptake and metabolism pathways of inorganic arsenic species.

Research Context & Alternative Compounds

The extreme toxicity and carcinogenicity of trimagnesium arsenate have precluded its use in modern therapeutic development [2]. Historically, some inorganic and organic arsenic compounds have been used in medicine, such as arsenic trioxide for treating acute promyelocytic leukemia [3]. This highlights that while trithis compound itself is not a drug candidate, research into other arsenic compounds continues in highly specific, controlled oncological contexts.

For your work in drug development, high-throughput screening (HTS) is a key methodology for discovering new bioactive compounds. The workflow below outlines a generalized HTS process that could be adapted for screening compound libraries.

Generalized high-throughput screening (HTS) workflow for drug discovery.

References

Comprehensive Technical Guide to Magnesium Arsenate: Synthesis, Properties, and Applications

Introduction and Chemical Overview

Magnesium arsenate represents a class of inorganic compounds containing magnesium and arsenate ions in varying stoichiometries, primarily known for their historical use as insecticides and their current relevance in materials science and environmental chemistry. These compounds belong to the broader family of metal arsenates, which have attracted scientific interest due to their diverse structural chemistry and potential applications. The most commonly referenced this compound compound is trimagnesium diarsenate with the chemical formula As₂Mg₃O₈ and molecular weight of 350.75 g/mol, registered under CAS number 10103-50-1 [1]. This compound typically presents as a white crystalline powder with a density ranging between 2.60-2.61 g/cm³ and exhibits insolubility in water, which contributed to its historical use patterns [1].

The synthesis and characterization of this compound compounds continue to be an active area of research, with recent investigations focusing on novel structural motifs and potential applications in materials science. From an environmental perspective, understanding this compound chemistry is crucial for developing effective arsenic encapsulation strategies in alkaline waste management, where magnesium-bearing minerals have demonstrated significant capability for arsenate immobilization [2]. This technical guide comprehensively examines the synthesis methodologies, structural characteristics, physicochemical properties, and applications of this compound compounds, with particular emphasis on their handling requirements and regulatory considerations given the significant toxicity associated with arsenic compounds.

Synthesis Methods and Experimental Protocols

Conventional Precipitation Method

The traditional industrial synthesis of this compound involves a straightforward precipitation reaction between magnesium carbonate and arsenic acid. This method produces the technical grade material that was historically commercialized as an insecticide [1] [3]. The process typically yields a highly hydrated form of this compound with varying degrees of crystallization. The specific reaction can be represented as:

3MgCO₃ + 2H₃AsO₄ → Mg₃(AsO₄)₂ + 3CO₂ + 3H₂O

This precipitation approach, while simple to implement, generally produces materials with variable hydration states and potentially inconsistent crystallinity, which may account for differences in reported properties between technical and purified forms. The industrial production process requires careful control of reaction conditions, including pH, temperature, and concentration, to achieve reproducible product characteristics [3]. The resulting technical material is distinguished from the pure compound by its higher degree of hydration and different physical characteristics, though both forms share the same fundamental chemical composition and toxicological properties.

Hydrothermal Synthesis Method

For research purposes requiring highly crystalline materials with defined stoichiometries, hydrothermal methods have been successfully employed to synthesize novel this compound compounds. A recently reported protocol describes the synthesis of a new this compound hydrogenarsenate, Mg₇(AsO₄)₂(HAsO₄)₄, through hydrothermal treatment [4]. The detailed experimental procedure is as follows:

Reaction Mixture Preparation: Combine magnesium hydroxide (0.215 g), scandium(III) oxide (0.167 g), and arsenic(V) acid (0.390 g) with distilled water (1.5 mL) in a Teflon-lined autoclave. The initial pH of the mixture is approximately 4.5 [4].

Hydrothermal Treatment: Seal the autoclave and place it in a preheated oven at 493 K (220°C). Maintain this temperature for 7 days to allow for gradual crystal growth under autogenous pressure [4].

Product Recovery: After the heating period, allow the system to cool slowly to room temperature within the oven. Open the autoclave, wash the reaction products with distilled water, and dry slowly at ambient temperature in air [4].

This hydrothermal approach yields several crystalline products, with the title compound forming as minor quantities of small colorless lenticular to tabular crystals with crystal habit dominated by the pinacoids {102}, {102} (uncertain) and {010} [4]. The synthesis represents the sixth known simple this compound containing protonated AsO₄ tetrahedra, joining other known compounds such as the minerals brassite (MgHAsO₄·4H₂O) and rösslerite (MgHAsO₄·7H₂O), along with several synthetic analogues [4].

Table 1: Hydrothermal Synthesis Conditions for this compound Hydrogenarsenate

| Parameter | Specification |

|---|---|

| Magnesium source | Magnesium hydroxide (0.215 g) |

| Arsenic source | Arsenic(V) acid (0.390 g) |

| Mineralizer | Scandium(III) oxide (0.167 g) |

| Solvent | Distilled water (1.5 mL) |

| Initial pH | 4.5 |

| Reaction temperature | 493 K (220°C) |

| Reaction time | 7 days |

| Cooling method | Slow cooling within the oven |

| Crystal morphology | Colorless lenticular to tabular |

Arsenate Incorporation During Mineral Formation

An alternative approach to this compound formation involves the incorporation of arsenate during the crystallization of magnesium-bearing minerals under alkaline conditions. This method is particularly relevant for environmental applications aimed at arsenic immobilization [2]. Research has demonstrated that minerals such as brucite (Mg(OH)₂), hydrotalcite (Mg₆Al₂(CO₃)(OH)₁₆·4H₂O), and serpentine (MgSi₂O₅(OH)₄) exhibit high uptake capacity for arsenate, with incorporation occurring during mineral formation [2].

The process is significantly enhanced at elevated temperatures and with high aluminum content in the case of hydrotalcite, suggesting that careful control of composition and reaction conditions can promote irreversible arsenic fixation. This co-precipitation approach has shown arsenate uptake exceeding 80% in experiments with amorphous magnesium silicate and brucite, indicating its potential effectiveness for environmental remediation applications [2]. The method represents a more indirect route to this compound-like phases, where arsenate is incorporated into the crystal structure of developing magnesium-bearing minerals rather than forming discrete this compound compounds.

Figure 1: Experimental workflow for this compound synthesis showing three primary methodological approaches with their specific reaction pathways and conditions

Structural Properties and Characterization

Crystallographic Features

The crystal structure of the recently synthesized Mg₇(AsO₄)₂(HAsO₄)₄ compound reveals a complex three-dimensional framework based on edge- and corner-sharing MgO₆, MgO₄(OH)₂, MgO₅, AsO₃(OH) and AsO₄ polyhedra [4]. The asymmetric unit contains four crystallographically distinct Mg sites, three As sites, twelve O sites, and two H sites, with the formula unit being centrosymmetric and all atoms in general positions except for one Mg atom (Mg1) which has site symmetry 1 [4]. This structural arrangement is isotypic with Mn₇(AsO₄)₂(HAsO₄)₄ and M₇(PO₄)₂(HPO₄)₄, where M is Fe, Co, or Mn, indicating a common structural motif among these compounds [4].

The Mg centers exhibit varied coordination environments, with Mg1, Mg2, and Mg4 forming octahedral coordination, while Mg3 displays a relatively rare five-coordinate trigonal bipyramidal geometry [4]. The average Mg-O bond lengths range from 2.056 to 2.154 Å, consistent with typical values in oxidic Mg compounds, while the As-O bonds in the tetrahedral arsenate groups average between 1.680-1.688 Å [4]. The structure also features hydrogen bonding interactions, including one very short hydrogen bond (O4-H1···O7) with an O···O distance of 2.468 Å, and a second, longer hydrogen bond (O11-H2···O10) with a distance of 2.666 Å [4].

Table 2: Structural Parameters of Mg₇(AsO₄)₂(HAsO₄)₄

| Parameter | Value / Description |

|---|---|

| Crystal system | Not specified in results (isotypic with monoclinic analogues) |

| Polyhedral connectivity | 3D framework of edge- and corner-sharing polyhedra |

| Mg coordination | Octahedral (Mg1, Mg2, Mg4) and trigonal bipyramidal (Mg3) |

| Average Mg-O bond lengths | 2.154 Å (Mg1), 2.086 Å (Mg2), 2.056 Å (Mg3), 2.073 Å (Mg4) |

| As coordination | Tetrahedral (AsO₄ and AsO₃(OH)) |

| Average As-O bond lengths | 1.688 Å (As1), 1.680 Å (As2), 1.685 Å (As3) |

| Hydrogen bonds | O4-H1···O7 (2.468 Å), O11-H2···O10 (2.666 Å) |

| Isotypic compounds | Mn₇(AsO₄)₂(HAsO₄)₄, Fe₇(PO₄)₂(HPO₄)₄, Co₇(PO₄)₂(HPO₄)₄ |

Physicochemical Properties

This compound compounds exhibit distinct physical and chemical properties that determine their behavior and applications. The pure compound forms monoclinic, white crystals with a density between 2.60-2.61 g/cm³, while technical materials are typically highly hydrated powders [1]. A key characteristic is their extremely low water solubility, which contributes to their environmental persistence when improperly disposed [1]. The solubility product constant (Ksp) is reported as pKsp = 19.68, indicating very limited dissolution in aqueous systems [1].

The compounds are generally stable under normal conditions but decompose upon heating, releasing toxic arsenic fumes [1] [3]. This thermal decomposition behavior necessitates careful consideration during any high-temperature processing or accidental fire scenarios. From a chemical reactivity perspective, this compound exhibits generally low reactivity, though it can pose hazards when combined with strong reducing agents or under extreme conditions that promote arsenic release [1].

Applications and Industrial Relevance

Historical and Contemporary Uses

This compound has historically been employed primarily as an insecticide and pesticide in agricultural applications, where it was valued for its effectiveness against various crop-damaging pests [1] [3]. Its use as a wood preservative to inhibit fungal growth and extend the lifespan of timber products represented another significant application, particularly in the construction and furniture industries [3]. Additionally, the compound found niche application as a phosphor in fluorescent lamps, where it contributed to luminescent properties in certain lighting devices [3].

In contemporary contexts, the direct application of this compound has diminished significantly due to heightened awareness of arsenic toxicity and increasingly stringent regulations governing arsenic compounds [1] [3]. However, research interest continues in related areas, particularly regarding the immobilization of arsenic in environmental systems through formation of magnesium-bearing arsenate minerals [2]. This approach leverages the low solubility and relative stability of this compound phases to sequester arsenic in contaminated systems, especially under alkaline conditions similar to those found in certain industrial wastes [2].

Emerging Research Directions

Current scientific investigations are exploring novel this compound compounds with unique structural features and potential materials applications. The synthesis and characterization of complex phases such as BiMg₂AsO₆ represent fundamental research directions in solid-state chemistry [5]. Similarly, studies on arsenate-intercalated layered double hydroxides (LDHs) explore alternative structural motifs for arsenic incorporation with potential applications in catalysis, separation science, and environmental remediation [6].

Research on arsenate encapsulation during the formation of Mg-bearing minerals at alkaline conditions has demonstrated promising approaches for managing arsenic-contaminated wastes [2]. Studies have revealed that minerals including brucite, hydrotalcite, and serpentine exhibit high uptake capacity for arsenate, with incorporation being greatly enhanced at higher temperatures and with specific mineral compositions [2]. These investigations contribute to developing safer strategies for arsenic management in industrial and environmental contexts.

Safety and Regulatory Considerations

Toxicity and Health Hazards

This compound is classified as highly toxic through multiple exposure pathways, including inhalation, ingestion, and dermal absorption [1]. The compound carries the important designation as a confirmed human carcinogen, reflecting the well-established carcinogenicity of arsenic compounds [1]. Acute toxicity data indicate a lethal dose (LDLo) of 280 mg/kg in rats following oral administration, underscoring the compound's significant toxicity hazard [1].

Exposure effects may be delayed in manifestation, complicating initial diagnosis and treatment [1]. The compound poses additional hazards when heated, as it decomposes to produce irritating, corrosive, and toxic gases including arsenic fumes [1]. Fire scenarios involving this compound may thus present complex hazards beyond those of typical combustible materials, requiring specialized fire suppression approaches and personal protective equipment for responders.

Regulatory Status and Handling Requirements

Due to its significant toxicity profile, this compound is subject to stringent regulatory controls under various national and international frameworks [1] [3]. The compound is classified under Hazard Class 6.1(a) and assigned Packing Group II for transportation, with the RIDADR number 1622 providing specific guidance for shipping requirements [1]. Regulatory bodies such as the United States Environmental Protection Agency (EPA) and analogous international organizations impose strict limitations on the use, handling, and disposal of this compound and other arsenic-containing compounds [3].

The handling requirements for this compound necessitate comprehensive safety precautions, including the use of appropriate personal protective equipment (PPE) such as chemical-resistant gloves, protective clothing, and respiratory protection where dust exposure may occur [1]. Work with the compound should be conducted in well-ventilated areas, preferably within engineered containment systems such as fume hoods or glove boxes, to prevent environmental release and occupational exposure [1] [3]. All waste materials containing this compound require careful management as hazardous waste, with attention to preventing release to aquatic systems where the compound poses particular toxicity risks to aquatic organisms [1].

Table 3: Safety and Regulatory Information for this compound

| Parameter | Specification |

|---|---|

| Hazard classification | 6.1(a) (Toxic substances) |

| Packing group | II (Medium danger) |

| Transport emergency code | RIDADR 1622 |

| Carcinogenicity | Confirmed human carcinogen |

| Acute toxicity (oral rat LDLo) | 280 mg/kg |

| Decomposition products | Toxic arsenic fumes when heated |

| Water solubility | Insoluble |

| Environmental impact | Highly toxic to aquatic life |

Conclusion and Research Perspectives

This compound compounds represent materials with significant historical importance and continuing scientific relevance, despite their diminished commercial application due to toxicity concerns. Recent research has expanded our understanding of their structural diversity, with novel compounds such as Mg₇(AsO₄)₂(HAsO₄)₄ exhibiting complex crystallographic features including mixed coordination environments for magnesium and extensive hydrogen bonding networks [4]. The development of hydrothermal synthesis methods has enabled the preparation of well-crystalline materials suitable for detailed structural characterization, advancing fundamental knowledge in solid-state chemistry [4].

From an applied perspective, investigations into arsenate incorporation during the formation of magnesium-bearing minerals offer promising approaches for environmental management of arsenic contamination [2]. The demonstrated capacity of minerals such as brucite, hydrotalcite, and serpentine to encapsulate arsenate, particularly under alkaline conditions and at elevated temperatures, provides potential strategies for irreversible arsenic fixation in waste management scenarios [2]. Future research directions will likely continue to explore the balance between fundamental materials synthesis and practical applications in environmental protection, with ongoing emphasis on safe handling practices and regulatory compliance given the significant toxicity associated with arsenic compounds.

References

- 1. cas#: 10103-50-1 this compound [chemicalbook.com]

- 2. (PDF) Incorporation of arsenic during the formation of Mg-bearing... [academia.edu]

- 3. Production Cost Analysis Reports 2025 this compound [procurementresource.com]

- 4. (IUCr) Mg7(AsO4) 2(HAsO4) 4: a new magnesium with... arsenate [journals.iucr.org]

- 5. and Characterization of Bismuth Synthesis ... | Scilit Magnesium [scilit.com]

- 6. and characterization of Synthesis -intercalated layered... arsenate [core.ac.uk]

Chemical Context and Identified Phases

Magnesium arsenate can form different crystalline phases depending on the synthesis conditions. The primary mineral forms identified are:

- Hörnesite: This is the most commonly mentioned form, with a chemical formula of Mg₃(AsO₄)₂·8H₂O [1]. It is a this compound octahydrate.

- Anhydrous this compound: Studies also refer to the formation of Mg₃(AsO₄)₂, an anhydrous compound isostructural with cobalt arsenate (Co₃(AsO₄)₂) [2].

The following table summarizes the key experimental contexts where these phases have been studied.

| Compound / Mineral | Chemical Formula | Experimental Context & Key Findings |

|---|---|---|

| Hörnesite | Mg₃(AsO₄)₂·8H₂O | Formed on a historical manuscript from the reaction of arsenic sulfide pigments (orpiment, realgar) with a magnesium carbonate deacidification treatment [1]. |

| Anhydrous this compound | Mg₃(AsO₄)₂ | Studied for its arsenate (As(V)) removal capabilities from solutions. Formation confirmed through XRD and FTIR analysis [3] [4]. |

Experimental Methodologies for Analysis

The search results describe several analytical techniques used to characterize this compound, which form a standard protocol for its identification.

- X-ray Diffraction (XRD): Used for definitive identification and structural analysis.

- Equipment: A typical setup uses Cu Kα radiation.

- Sample Handling: For micro-samples, analysis can be performed with an ~800 μm collimator, with specimens mounted on glass fibers and oscillated during exposure. Patterns are interpreted using software like Jade and the ICDD PDF-4+ database [1].

- Complementary Techniques:

- Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify functional groups and absorption mechanisms, such as the As–O bond [3].

- Raman Spectroscopy: Can detect characteristic vibrational modes. A 785 nm laser is recommended to avoid degrading any arsenic sulfide precursors [1].

- Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS): Used for morphological examination and elemental analysis (confirming presence of Mg, As, O) [1].

The experimental workflow for synthesizing and characterizing this compound in environmental remediation studies can be summarized as follows:

Experimental workflow for this compound synthesis and analysis, based on environmental remediation studies [3] [4].

References

- 1. On the formation of hörnesite in a Fatimid manuscript folio [nature.com]

- 2. Crystallography of arsenates and vanadates of cobalt and magnesium [macsphere.mcmaster.ca]

- 3. Comparative study on arsenate removal mechanism of MgO and... [pubs.rsc.org]

- 4. (PDF) Incorporation of arsenic during the formation of Mg-bearing... [academia.edu]

Thermal Decomposition of Mg₂KH(AsO₄)₂·15H₂O

The most detailed thermal stability data comes from a study on the 15-water hydrate of a potassium-containing magnesium arsenate salt. The decomposition is a multi-stage process, primarily starting with dehydration, as detailed in the table below [1].

| Decomposition Stage | Temperature Range | Process & Characteristics |

|---|---|---|

| Dehydration | Up to 300°C | Loss of 15 water molecules of crystallization. |

| Solid-State Transformations | 300–650°C | Formation of intermediate, amorphous, anhydrous phases. |

| Final Decomposition | Up to 1000°C | Formation of a final, stable oxide phase; releases toxic arsenic fumes upon heating [2]. |

Experimental Protocol for Thermal Analysis

The study on Mg₂KH(AsO₄)₂·15H₂O utilized the following experimental methodology, which serves as a robust protocol for such investigations [1]:

- Technique: Simultaneous Thermogravimetric and Differential Thermal Analysis (TG/DTA), coupled with Mass Spectrometry (MS).

- Equipment: The sample was heated in a controlled furnace with a precision balance.

- Parameters:

- Temperature Range: From room temperature to 1000°C.

- Atmosphere: Dynamic, with a controlled purge gas.

- Heating Rate: Experiments were conducted at multiple heating rates (e.g., 3, 5, 10, and 15 °C per minute) to study reaction kinetics.

- Post-Analysis: The solid products of decomposition at various temperatures (300–650°C) were analyzed using Powder X-ray Diffraction (XRD) and Infrared (IR) Spectroscopy to identify phase composition and structural changes.

This workflow for the thermal decomposition experiment can be visualized as follows:

Other Relevant this compound Data

For reference, thermodynamic data is available for a different, more complex crystalline this compound, as shown in the table below. This highlights that properties are highly structure-dependent [3].

| Property | Value for Mg₀.₅Zr₂(AsO₄)₃ |

|---|---|

| Study Method | Adiabatic vacuum & Differential Scanning Calorimetry (DSC) |

| Temperature Range | 8 K to 670 K |

| Key Output | Standard thermodynamic functions (Heat capacity, Enthalpy, Entropy, Gibbs free energy) |

Critical Handling and Safety Notes

When working with this compound, it is crucial to be aware of its significant hazards [2]:

- Toxicity: It is highly toxic by ingestion, inhalation, and skin absorption.

- Carcinogenicity: It is classified as a confirmed human carcinogen.

- Decomposition Hazard: Upon heating, it decomposes to release toxic arsenic fumes.

- Safety Protocol: Strict safety precautions are necessary, including the use of appropriate personal protective equipment (PPE) and working within a fume hood to prevent environmental release.

References

Synthesis Methods and Chemical Properties

The table below summarizes the two primary synthetic methods and key properties of magnesium arsenate identified in the literature.

| Synthesis Method | Starting Materials | Reaction Conditions | Key Properties of this compound |

|---|

| Reaction with Arsenic Acid [1] | Magnesium Carbonate, Arsenic Acid [1] | Information not available in search results | Molecular Formula: As₂Mg₃O₈ (often hydrated) [2] Appearance: White crystalline powder [3] Solubility: Insoluble in water [2] [3] Density: ~2.60-2.61 g/cm³ [1] [2] | | Hydrothermal Method [4] | Magnesium Hydroxide, Arsenic(V) Acid, Scandium(III) Oxide [4] | Temperature: 493 K (220 °C) Duration: 7 days Environment: Teflon-lined autoclave [4] | Molecular Formula (for new compound): Mg₇(AsO₄)₂(HAsO₄)₄ [4] Structure: Three-dimensional framework of MgOₓ and AsOₓ polyhedra [4] |

The following diagram outlines the general workflow for the synthesis of this compound, integrating the two main methods described above.

Critical Safety and Handling Protocols

This compound is highly toxic due to its arsenic content and must be handled with extreme caution. The following safety information is compiled from regulatory and chemical data sources [1] [3].

Hazard Classification:

Personal Protective Equipment (PPE):

Emergency Response:

- Spill Management: Isolate the area for at least 25 meters (75 feet). Cover spills with plastic sheeting to prevent spreading. Absorb with dry earth, sand, or other non-combustible material and transfer to containers. Avoid creating dust clouds [3].

- Firefighting: Use dry chemical, CO₂, or water spray for small fires. For large fires, use water spray, fog, or regular foam. Dike fire control runoff for later disposal as it may be toxic [3].

Guidance for Further Research

The available public data provides a high-level overview but lacks the granular detail required for direct laboratory application. To obtain the detailed protocols you need:

- Consult Specialized Databases: Search in-depth chemistry databases like SciFinder-n or Reaxys, which often contain detailed synthetic procedures from journal articles and patents.

- Review Patent Literature: The patent US4634579A discusses arsenic removal with magnesium compounds [5]. While not a direct synthesis protocol, the full document may contain valuable procedural details relevant to your research.

References

- 1. Production Cost Analysis Reports this compound 2025 [procurementresource.com]

- 2. | 10103-50-1 this compound [chemicalbook.com]

- 3. | CAMEO Chemicals | NOAA this compound [cameochemicals.noaa.gov]

- 4. (IUCr) Mg7(AsO4) 2(HAsO4) 4: a new magnesium with... arsenate [journals.iucr.org]

- 5. US4634579A - Selective removal of arsenical... - Google Patents [patents.google.com]

magnesium arsenate autoclave process

Overview of Magnesium Arsenate

This compound is an inorganic compound with the molecular formula As₂Mg₃ and a molecular weight of 350.753 g/mol [1] [2]. It is a white crystalline powder that is insoluble in water and has a density of approximately 2.60–2.61 g/cm³ [1] [2]. It is stable under normal conditions but decomposes upon heating, releasing toxic arsenic fumes [1].

Due to its high toxicity and classification as a confirmed human carcinogen, its application in pharmaceuticals is heavily restricted. Historical and current industrial uses include acting as an insecticide, a wood preservative, and a phosphor in fluorescent lamps [1] [2] [3].

Manufacturing Process and the Role of the Autoclave

The primary industrial manufacturing process for this compound involves a reaction between magnesium carbonate and arsenic acid [1] [2]. While one research paper describes the synthesis of a specific this compound compound (Mg₇(AsO₄)₂(HAsO₄)₄) using a hydrothermal autoclave process, the provided details are general [4].

The following workflow diagram outlines the key stages of the autoclave synthesis process based on the available information.

Synthesis Protocol (Based on Mg₇(AsO₄)₂(HAsO₄)₄) [4]

- Reaction Mixture: Combine magnesium hydroxide (0.215 g), scandium(III) oxide (0.167 g), and arsenic(V) acid (0.390 g) with distilled water (1.5 ml) to achieve a pH of 4.5.

- Autoclave Process: Seal the mixture in a Teflon-lined stainless steel autoclave. Heat in an air oven at 493 K (220 °C) for 7 days, then allow it to cool slowly to room temperature within the oven.

- Post-Processing: Wash the resulting crystals with distilled water and dry slowly at room temperature in air. The product forms minor quantities of small, colorless lenticular to tabular crystals among other reaction products.

Autoclave Validation Principles

For any process used in a pharmaceutical or high-purity research context, autoclave validation is critical to ensure sterility and process reliability. While the following table and summary are based on general pharmaceutical guidelines for steam sterilizers and not specific to this compound synthesis, they represent the rigorous standards required in your field [5].

Table: Critical Tests for Autoclave Validation

| Test | Objective | Key Acceptance Criteria |

|---|---|---|

| Bowie-Dick Test | To ensure complete air removal and even steam penetration into porous loads. | Uniform color change on test sheet; no spots indicating air entrapment [5]. |

| Empty Chamber Heat Distribution | To demonstrate uniform heat distribution throughout an empty chamber. | Temperature at all mapping probes is within 121°C to 124°C during the sterilization hold period [5]. |

| Loaded Chamber Heat Distribution & Penetration | To ensure steam sufficiently penetrates the innermost parts of a specific load to achieve sterilization temperature. | Temperature at all probes within the load is between 121°C and 124°C during the hold period. No "cold spots" [5]. |

| Bio-challenge Study | To provide documented evidence of sterility assurance by challenging the process with resistant microorganisms. | A minimum 10⁶ reduction in the population of Geobacillus stearothermophilus spores, achieving a Sterility Assurance Level (SAL) of 10⁻⁶ [5]. |

General Validation Protocol [5]

- Temperature Mapping: A minimum of 16 temperature probes are placed at various locations within the autoclave chamber, including the suspected coldest spots.

- Biological Indicators (Geobacillus stearothermophilus spore vials with a population of not less than 10⁶ spores/vial) are placed alongside temperature probes inside the load.

- Execution: Three consecutive successful runs for each type of load (empty, and each defined loaded configuration) are required to demonstrate reproducibility.

- Data Compilation: All data, including temperature logs and biological indicator results, are compiled to evaluate the autoclave's performance.

Critical Safety and Handling Notes

Given the extreme toxicity of this compound, the highest safety standards must be applied.

- Hazard Classification: It is highly toxic by ingestion, inhalation, or skin absorption and is a confirmed human carcinogen [1] [2].

- Personal Protective Equipment (PPE): Strict use of protective equipment is mandatory. This includes gloves, lab coats, safety goggles, and appropriate respiratory protection to prevent any exposure [1].

- Engineering Controls: Work should be conducted in a fume hood or glove box to prevent inhalation and environmental release [1].

- Waste Disposal: Waste products are hazardous and must be disposed of in compliance with strict environmental regulations due to high toxicity to aquatic life [1] [2].

Knowledge Gaps and Further Research

The information available has significant limitations for creating detailed application notes for drug development:

- Lack of Pharmaceutical Context: The sources discuss industrial manufacturing and material science synthesis, not purification or analysis methods suitable for pharmaceutical use.

- Sparse Quantitative Data: Critical parameters for the autoclave process, such as pressure, precise stirring rates, and yield calculations, are not available.

- No Analytical Protocols: Information on how to characterize the final product (e.g., HPLC methods, purity standards) is missing.

To proceed, you would likely need to consult specialized chemical synthesis databases, patent literature, or perform a more targeted search for "hydrothermal synthesis this compound" in academic journals.

References

- 1. Manufacturing Plant Project Report Magnesium : Costs... Arsenate 2025 [procurementresource.com]

- 2. Production Cost Analysis Reports 2025 this compound [procurementresource.com]

- 3. Magnesium Arsenates [m.chemicalbook.com]

- 4. (IUCr) Mg7(AsO4) 2(HAsO4) 4: a new magnesium with... arsenate [journals.iucr.org]

- 5. Validation in Pharmaceuticals | Pharmaguideline Autoclave [pharmaguideline.com]

Comprehensive Application Notes and Protocols for Magnesium Arsenate

Chemical Identification and Properties

Magnesium arsenate is an inorganic compound that was historically used as an insecticide and wood preservative. Its use has declined due to significant toxicity concerns, and it is now primarily of interest for research and specific industrial applications under strict controls [1] [2].

Physical and Chemical Properties: The table below summarizes the key properties of this compound.

| Property | Value / Description |

|---|---|

| Chemical Formula | As₂Mg₃ [1] [3] |

| IUPAC Name | This compound [4] |

| CAS Number | 10103-50-1 [4] [3] |

| Appearance | White crystalline powder [1] [4] |

| Molecular Weight | 350.753 g/mol [1] |

| Density | 2.60–2.61 g/cm³ [1] |

| Crystal Structure | Monoclinic [1] |

| Solubility in Water | Insoluble [1] [4] [3] |

| Stability | Stable under normal conditions but decomposes upon heating to release toxic arsenic fumes [1] [3] |

Hazard and Safety Classification

This compound is a highly hazardous substance and must be handled with extreme caution. The following table outlines its primary hazard classifications.

| Hazard Aspect | Classification |

|---|---|

| GHS Classification | Danger [3] |

| Human Toxicity | Highly toxic by ingestion, inhalation, and skin absorption; Confirmed human carcinogen [1] [3]. |

| Health Effects | Can cause damage to the gastrointestinal tract, organs, and peripheral nervous system; Suspected of damaging fertility or the unborn child [3]. |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects [3]. |

| UN Number | 1622 [4] [3] |

| DOT Hazard Label | Poison [4] |

Safety Protocols for Handling

- Personal Protective Equipment (PPE): Wear a positive pressure self-contained breathing apparatus (SCBA) and chemical protective clothing specifically recommended for toxic substances [4] [3]. Use protective gloves, eye protection (face shield), and closed-system ventilation to prevent any exposure [3].

- Engineering Controls: Operations should be conducted within a closed system under local exhaust ventilation. Do not allow the formation of a dust cloud [3].

- Hygiene Measures: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly before eating. Do not take working clothes home [3].

- First Aid:

- Inhalation: Move to fresh air and seek immediate medical attention [3].

- Skin Contact: Remove contaminated clothing, rinse skin with water and soap, and seek medical attention [3].

- Eye Contact: Rinse cautiously with water for several minutes, remove contact lenses if possible, and refer for medical attention [3].

- Ingestion: Rinse mouth and refer immediately for medical attention. Do not induce vomiting unless directed by medical personnel [3].

Manufacturing Process and Experimental Protocol

The industrial synthesis of this compound involves a reaction between magnesium carbonate and arsenic acid [1] [5].

Workflow for this compound Preparation

The following diagram illustrates the core preparation workflow, highlighting critical safety and quality control stages:

Detailed Step-by-Step Protocol

Safety and Preparation:

- Before starting, ensure all personnel have donned appropriate PPE and that the fume hood or closed-system reactor is operational [3].

- Have materials for spill containment (dry sand or other non-combustible material) readily available. Never use a domestic vacuum cleaner for spill cleanup; only use specialized industrial HEPA-filtered equipment [3].

Reaction:

- In a controlled environment, introduce a stoichiometric quantity of magnesium carbonate (MgCO₃) to a reactor vessel.

- Slowly add a solution of arsenic acid (H₃AsO₄) with continuous agitation.

- The reaction proceeds as follows: MgCO₃ + H₃AsO₄ → Mg₃(AsO₄)₂ + CO₂ + H₂O (Note: This is a simplified representation; the actual balanced equation may require specific conditions and ratios) [1] [5].

- Control the reaction temperature and monitor for gas (CO₂) evolution.

Filtration and Washing:

- Once the reaction is complete, the slurry containing the precipitated this compound is transferred to a vacuum or pressure filtration system [1].

- Separate the solid product from the liquid phase.

- Wash the precipitate with water to remove any soluble impurities.

Drying and Milling:

Quality Control:

- Analyze the final product using techniques like X-ray diffraction (XRD) for crystal structure verification and inductively coupled plasma (ICP) spectroscopy to confirm chemical composition and purity.

Historical and Regulatory Application in Agriculture

While once used as an insecticide, particularly against the Mexican Bean Beetle, the application of this compound in agriculture has largely been abandoned due to the high toxicity of arsenic and the availability of safer alternatives [2].

Regulatory Information:

- Arsenic and its compounds are subject to strict regulations globally. In the United States, arsenic compounds are listed as hazardous substances under EPA regulations (CERCLA) and require reporting if released above specified levels [4].

- It is classified as a confirmed human carcinogen with an occupational exposure limit (TLV) of 0.01 mg/m³ (as As) as a time-weighted average (TWA) [3].

Economic and Project Considerations

For researchers evaluating the feasibility of small-scale production for studies, the following cost factors should be considered, based on industrial project reports [1] [5].

| Cost Factor | Description |

|---|---|

| Capital Expenditure (CAPEX) | Includes land, factory construction, production machinery (reactors, autoclaves, filters, milling equipment), storage systems, and safety infrastructure (emission controls, wastewater treatment) [1]. |

| Operational Expenditure (OPEX) | Dominated by raw material costs (magnesium carbonate, arsenic acid), labor, energy/utilities, maintenance, waste treatment, and ongoing environmental compliance and safety measures [1]. |

References

- 1. Manufacturing Plant Project Report Magnesium : Costs... Arsenate 2025 [procurementresource.com]

- 2. Magnesium Arsenates [m.chemicalbook.com]

- 3. ICSC 1209 - this compound [chemicalsafety.ilo.org]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Production Cost Analysis Reports 2025 this compound [procurementresource.com]

Application Notes: Arsenate Removal with In-Situ Formed Magnesium Hydroxide Slurry

The following table summarizes the key experimental parameters and performance data for arsenate (As(V)) removal using in-situ formed Mg(OH)₂.

| Parameter | Details & Specifications |

|---|---|

| Recommended Mg Source | Magnesium Chloride (MgCl₂), analytical grade [1]. |

| Alkali Source | Sodium Hydroxide (NaOH) solution, analytical grade [1]. |

| Optimal Molar Ratio (Mg:OH) | 1:2 (to stoichiometrically form Mg(OH)₂) [1]. |

| Effective Dosage | 1.5 mmol/L of in-situ formed Mg(OH)₂ to reduce As(V) from 10 mg/L to <0.5 mg/L [1]. |

| Reaction Time | >95% removal achieved within 10 minutes [1]. |

| Initial As(V) Concentration | 10 mg/L (as tested) [1]. |

| Key Performance Advantage | Higher removal efficiency and faster kinetics compared to pre-formed nano-MgO particles [1]. |

| Primary Mechanism | A combined precipitation-adsorption-coagulation process [1]. |

Experimental Protocol for Arsenate Removal

Here is a detailed step-by-step protocol for treating arsenate-contaminated water based on the research.

Solution Preparation

- Simulated Wastewater: Prepare a 10 mg/L arsenate (As(V)) stock solution using sodium hydrogen arsenate (Na₂HAsO₄·7H₂O) dissolved in distilled water [1].

- MgCl₂ Solution: Prepare a 0.1 mol/L MgCl₂ solution in distilled water [1].

- NaOH Solution: Prepare a 0.1 mol/L NaOH solution in distilled water [1].

Treatment Procedure

- Setup: Place 200 mL of the 10 mg/L As(V) solution into a glass reactor equipped with a magnetic stirrer [1].

- pH Adjustment (Optional): The initial pH can be pre-adjusted. Note that the reaction of Mg²⁺ and OH⁻ in a 1:2 ratio naturally results in a pH of around 10.0, which is suitable for the process. The effect of pH (e.g., 10.0 to 11.5) can be investigated [1].

- Slurry Formation and Reaction:

- To the stirring As(V) solution, add the desired volume of 0.1 mol/L MgCl₂ solution to achieve the target dosage (e.g., 1.5 mmol/L) [1].

- Immediately after, add the required volume of 0.1 mol/L NaOH solution dropwise to achieve the 1:2 molar ratio with Mg²⁺, which will form the Mg(OH)₂ slurry in-situ [1].

- Coagulation: Continue stirring the mixture at approximately 150 rpm at 25°C for 24 hours for equilibrium studies. For kinetics studies, samples can be taken at shorter intervals (e.g., 10 minutes) [1].

Sample Analysis

- Sampling: At the end of the desired reaction time, collect an aqueous sample (approx. 4 mL) [1].

- Filtration: Filter the sample through a 0.22 μm membrane filter to remove all solids, including the formed Mg-As sludge [1].

- Arsenic Measurement: Analyze the concentration of residual As(V) in the filtrate using a suitable analytical method, such as Liquid Chromatography-Atomic Fluorescence Spectrometry (LC-AFS) [1].

Mechanism of Action Workflow

The diagram below illustrates the proposed mechanism by which the in-situ formed magnesium hydroxide slurry removes arsenate from water.

Figure 1: Mechanism of arsenate removal by in-situ formed Mg(OH)₂, involving precipitation, adsorption, and coagulation.

Critical Operational Notes

- Safety First: Arsenic is a confirmed human carcinogen [2]. All procedures must be conducted with appropriate personal protective equipment (PPE) in a controlled fume hood. Waste sludge must be handled and disposed of as hazardous material following local regulations.

- Sludge Characterization: The resulting Mg-As sludge is typically amorphous with no crystalline Mg(OH)₂ phase detected, and arsenic is distributed uniformly throughout it, indicating a deep integration rather than simple surface adsorption [1].

- Advantage over Alternatives: Using MgCl₂ as a starting material is significantly more cost-effective than using pre-synthesized nano-MgO, while achieving superior removal kinetics and efficiency [1].

- Interfering Ions: Be aware that co-existing ions, particularly phosphate (PO₄³⁻), can compete with arsenate for adsorption sites and may reduce removal efficiency. This should be evaluated for specific water compositions [1].

Recommended Next Steps

For further development, you could:

- Investigate the scalability of this process in a continuous-flow system.

- Conduct a full economic analysis comparing this method with other established arsenic removal technologies.

- Perform long-term stability studies on the generated Mg-As sludge to determine the most appropriate final disposal or stabilization methods.

References

Principles of Magnesium Arsenate Precipitation

The magnesium arsenate precipitation method is primarily used for the selective removal of Arsenic(V) from aqueous solutions. The process is based on the formation of a poorly soluble this compound compound, Mg₃(AsO₄)₂, when a source of magnesium ions is introduced to an arsenic-containing solution under controlled alkaline conditions [1].

This method is particularly valuable in industrial processes like molybdenum production, where it can selectively precipitate arsenic while leaving valuable metals like molybdenum in solution. The success of the separation hinges on carefully controlling parameters such as pH and the molar ratio of magnesium to arsenic [1].

Materials and Reagents

The table below lists the materials and reagents required for the this compound precipitation process.

| Material/Reagent | Specification / Purpose |

|---|---|

| Arsenic-containing solution | e.g., Plant liquor, acid mine drainage, synthetic solution. |

| Magnesium Salt | Magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄), reagent grade [1]. |

| pH Adjustment | Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) solutions, reagent grade. |

| Analytical Standards | For arsenic speciation analysis (e.g., arsenite, arsenate, MMA, DMA, AsB) [2]. |

Experimental Protocol for Arsenic(V) Removal

The following workflow outlines the key steps for the this compound precipitation method. This procedure is adapted from a hydrometallurgical study for treating a molybdate plant liquor containing 469 mg/L As(V) and can be scaled and adjusted for other solutions [1].

Key Operational Parameters

For optimal performance, adhere to the following critical parameters derived from the established protocol [1]:

| Parameter | Optimal Condition | Purpose & Effect |

|---|---|---|

| pH | 10.2 (Range: 7.5 - 10.2) | Ensures high arsenic removal efficiency and prevents molybdenum co-precipitation. |

| Mg:As Molar Ratio | ≥ 2:1 | Provides sufficient Mg²⁺ to stoichiometrically form Mg₃(AsO₄)₂ and drive precipitation to completion. |

| Target Final [As] | < 5 mg/L | The demonstrated residual arsenic level, producing a pure Mo(VI) liquor. |

Analytical Methods for Verification

Confirming the process effectiveness and characterizing the precipitate requires robust analytical techniques.

- Arsenic Speciation Analysis: Use HPLC-ICP-MS to differentiate between arsenic species. A typical method employs a Hamilton PRP-X100 anion-exchange column with a gradient elution of ammonium carbonate (pH 9.0). This can separate As(III), As(V), MMA, DMA, and arsenobetaine (AsB) within 25 minutes [2].

- Solid Precipitate Characterization: The formed solid can be analyzed by X-ray diffraction (XRD) to confirm the crystalline phase as this compound. Calorimetric measurements can be used to determine the thermodynamic properties (ΔGƒ°) of the precipitate [3].

Application Notes for Researchers

- Process Optimization: Software like Stabcal can be used to model speciation and solubility equilibria for your specific solution composition before conducting lab experiments, saving time and resources [1].

- Scope of Application: This method is highly effective in carbonate-rich, iron-poor, and sulfur-poor environments where progressive neutralization occurs. In systems rich in iron, arsenic solubility is more likely to be controlled by ferric arsenate phases [3].

- Safety Considerations: Standard handling procedures for toxic arsenic compounds and corrosive chemicals (acids, bases) must be followed in a certified fume hood with appropriate personal protective equipment (PPE). Waste disposal must comply with local environmental regulations.

Limitations and Considerations

- Specificity for As(V): This protocol is highly effective for As(V). Pre-oxidation of As(III) to As(V) may be necessary for solutions containing significant amounts of As(III).

- Dated Core Protocol: Be aware that the foundational industrial protocol is from 2010. While robust, exploring recent literature may reveal optimizations or alternative materials.

- Interfering Ions: The presence of high concentrations of competing anions (e.g., phosphate) could potentially interfere with precipitation efficiency and should be evaluated for novel solution types.

References

Comprehensive Application Notes and Protocols for Arsenic Removal Using Magnesium Hydroxide-Based Materials

Introduction

Arsenic contamination in water resources represents a significant environmental challenge and public health concern globally, with millions of people exposed to potentially toxic levels through drinking water. The exceptional affinity between magnesium hydroxide and arsenic species has positioned magnesium-based materials as promising adsorbents for water remediation applications. These materials offer distinct advantages over conventional treatment technologies, including cost-effectiveness, operational simplicity, and minimal secondary pollution generation. This document provides comprehensive application notes and experimental protocols for researchers and water treatment professionals seeking to implement magnesium hydroxide-based technologies for arsenic removal, with particular emphasis on both fundamental mechanisms and practical applications.

The toxicity profile of arsenic varies significantly between its predominant forms in aquatic environments. Arsenate (As(V)) generally exhibits lower toxicity and mobility compared to arsenite (As(III)), though both require removal to meet increasingly stringent regulatory standards, with the World Health Organization recommending a maximum concentration of 10 μg/L in drinking water. Magnesium hydroxide has demonstrated remarkable adsorption capacity for both arsenic species through various mechanisms, including surface complexation, precipitation, and ion exchange, making it a versatile material for water treatment applications across diverse contamination scenarios [1] [2].

Materials and Methods

Magnesium Hydroxide Composition and Forms

Pure Magnesium Hydroxide: Can be applied as pre-formed particles or generated in-situ from magnesium salts, with the latter often demonstrating enhanced removal efficiency due to increased surface area and active site availability [2]. Commercial magnesium hydroxide is typically available as a slurry or powder with varying particle sizes and purity levels suitable for different application contexts.

Layered Double Hydroxides (LDHs): These are synthetic anionic clay materials with tunable properties based on their composition. Mg-Al LDHs intercalated with nitrate ions have demonstrated particular effectiveness for As(V) removal, with the interlayer anions participating in exchange reactions with arsenic species [1]. The molar ratio of constituent metals significantly influences adsorption capacity, with Mg-Al LDHs synthesized at Mg/Al ratio of 2 showing superior performance (142.86 mg/g capacity) compared to those with ratio of 4 (76.92 mg/g) [1].

Composite Materials: Magnesium hydroxide can be combined with other functional materials to create synergistic effects. Examples include magnesium hydroxide-coated iron nanoparticles (nFe0@Mg(OH)₂) which combine the reduction capability of zero-valent iron with the adsorption capacity of magnesium hydroxide [3], and MgFe-LDH-graphene oxide nanocomposites that leverage the high surface area of graphene oxide to enhance dispersion and accessibility of active sites [4].

Preparation Methods

Co-precipitation Method: This is the most widely employed technique for synthesizing LDH materials. The process involves simultaneous precipitation of magnesium and other metal cations (e.g., Al³⁺, Fe³⁺) from aqueous solution under controlled pH conditions, typically alkaline. For Mg-Al LDH with nitrate intercalation, a common protocol involves dropwise addition of mixed metal nitrate solution (Mg:Al molar ratio of 2:1 to 4:1) into alkaline sodium hydroxide/sodium nitrate solution under vigorous stirring, followed by aging, filtration, washing, and drying [1].

In-situ Formation Method: This approach generates magnesium hydroxide directly within the contaminated water by introducing soluble magnesium salts (e.g., MgCl₂) followed by pH adjustment using NaOH. This method bypasses solid-state synthesis and often produces more active adsorbents with higher surface area and reactivity compared to pre-formed materials [2]. The instantaneous formation of nanocrystalline Mg(OH)₂ upon mixing provides fresh surfaces with high density of adsorption sites.

Morphological Control Synthesis: Advanced synthesis strategies employ structure-directing agents to optimize material architecture for enhanced performance. For instance, using barely soluble MgO as a precursor with succinic acid as a morphological control agent produces MgFe-LDH with radially developed crystals that increase active surface site density and improve arsenic adsorption capacity [5].

Table 1: Comparison of Magnesium-Based Adsorbent Types for Arsenic Removal

| Adsorbent Type | Composition | Maximum Capacity (mg/g) | Target Arsenic Species | Key Advantages |

|---|---|---|---|---|

| Mg-Al LDH | Mg-Al-NO₃ (Mg/Al=2) | 142.86 [1] | As(V) | High anion exchange capacity |

| MgFe-LDH-GO nanocomposite | LDH₀.₄₂-80-GO₂₀ | 307 (As(V)), 186 (As(III)) [4] | As(III), As(V) | Exceptional capacity for both species |

| In-situ formed Mg(OH)₂ | Mg(OH)₂ from MgCl₂+NaOH | >95% removal at 1.5 mmol/L [2] | As(V) | Rapid removal, cost-effective |

| Morphologically controlled LDH | SA/MgFe-LDH | 2.42 mmol/g (As(III)), 1.60 mmol/g (As(V)) [5] | As(III), As(V) | Wide effective pH range |

Performance Data

Removal Efficiency and Capacity

The performance metrics of magnesium hydroxide-based adsorbents vary significantly based on material composition, structure, and experimental conditions. In comparative studies between nano-MgO and in-situ formed Mg(OH)₂, the latter demonstrated superior removal efficiency, achieving more than 95% As(V) removal from an initial concentration of 10 mg/L using only 1.5 mmol/L of adsorbent, sufficient to meet municipal wastewater standards [2]. This enhanced performance of in-situ formed materials is attributed to the generation of fresh surfaces with high density of reactive sites during the precipitation process.

The adsorption capacity of advanced composite materials can reach exceptionally high values. MgFe-LDH-graphene oxide nanocomposites with optimal composition (LDH₀.₄₂-80-GO₂₀) demonstrated maximum adsorption capacities of 307 mg/g for As(V) and 186 mg/g for As(III), ranking among the highest reported values for arsenic adsorbents [4]. The incorporation of graphene oxide provides structural support and prevents aggregation of LDH nanoparticles, thereby maintaining accessibility of active sites. Similarly, morphologically controlled MgFe-LDH using succinic acid as a structure-directing agent exhibited sorption densities of 2.42 mmol/g and 1.60 mmol/g for As(III) and As(V), respectively, representing significant enhancements over pristine MgFe-LDH (1.56 and 1.31 mmol/g) [5].

Kinetic Performance

The rate of arsenic removal is a critical parameter for practical applications, influencing treatment system design and operational parameters. Magnesium hydroxide-based materials typically exhibit rapid initial adsorption, with in-situ formed Mg(OH)₂ achieving more than 95% removal within just 10 minutes of contact time [2]. This fast kinetics is particularly advantageous for flow-through treatment systems where residence time may be limited.

The adsorption process for most magnesium hydroxide-based materials follows pseudo-second-order kinetics, indicating that chemisorption is the rate-determining step [1] [3]. For pure magnesium hydroxide adsorbents, the adsorption equilibrium for As(III) is typically reached within 80 minutes under optimal conditions [6]. The kinetic performance can be influenced by various factors including adsorbent dosage, initial arsenic concentration, pH, and temperature, all of which must be optimized for specific application scenarios.

Table 2: Performance Comparison of Magnesium-Based Adsorbents Under Different Conditions

| Adsorbent | Optimal pH Range | Equilibrium Time | Kinetic Model | Removal Efficiency | |---------------|----------------------|----------------------|------------------|------------------------| | Mg-Al LDH (NO₃ intercalated) | Not specified | Pseudo-second-order [1] | | | | In-situ formed Mg(OH)₂ | 10-11.5 [2] | <10 minutes [2] | Pseudo-second-order | >95% at 1.5 mmol/L [2] | | nFe0@Mg(OH)₂-100% | 3.0-9.0 [3] | Pseudo-second-order [3] | ~100% at 0.5 g/L [3] | | Mg(OH)₂ (pure) | 3 [6] | 80 minutes [6] | Freundlich isotherm | >99% [6] | | SA/MgFe-LDH | 3-8.5 (As(III)), 3-6.5 (As(V)) [5] | | | |

Experimental Protocols

Batch Adsorption Experiments

Batch experiments represent the fundamental methodology for evaluating arsenic adsorption performance under controlled conditions. The following protocol applies to most magnesium hydroxide-based adsorbents, with specific modifications depending on material properties:

Solution Preparation: Prepare arsenic stock solutions (1000 mg/L) using reagent-grade sodium arsenate (Na₂HAsO₄·7H₂O) for As(V) or sodium arsenite (NaAsO₂) for As(III) in deionized water. Dilute to desired concentrations (typically 0.5-100 mg/L) for experimental use [2] [6]. For studies investigating co-existing ion effects, prepare separate stock solutions of potentially competing anions (SO₄²⁻, PO₄³⁻, CO₃²⁻, etc.).

Adsorbent Dosing: Add predetermined quantities of adsorbent to the arsenic solutions. For in-situ formed Mg(OH)₂, simultaneously add MgCl₂ and NaOH solutions to the arsenic solution to achieve immediate precipitation of Mg(OH)₂ within the contaminated water [2]. Typical dosage ranges are 0.5-4 g/L for pre-formed adsorbents and 0.5-2.5 mmol/L for in-situ formed materials.

pH Adjustment: Adjust solution pH using dilute NaOH or HCl solutions to study pH-dependent adsorption behavior. Monitor pH throughout the experiment using a calibrated pH meter. Most magnesium hydroxide-based adsorbents exhibit optimal performance in slightly acidic to alkaline conditions (pH 6-11), though specific optimal ranges vary by material [2] [6].

Mixing and Sampling: Agitate the mixtures using an orbital shaker or magnetic stirrer at constant speed (typically 150 rpm) at controlled temperature (25±1°C unless studying temperature effects). Withdraw samples at predetermined time intervals (e.g., 1, 5, 10, 30, 60, 120 minutes) and immediately filter through 0.22 μm or 0.45 μm membrane filters to separate adsorbent particles [2].

Analysis: Measure residual arsenic concentrations in filtrates using appropriate analytical methods such as liquid chromatography-atomic fluorescence spectrometry (LC-AFS), inductively coupled plasma mass spectrometry (ICP-MS), or atomic absorption spectrometry (AAS) [2].

Adsorbent Synthesis Protocols

4.2.1 Mg-Al Layered Double Hydroxide with Nitrate Intercalation

This synthesis protocol produces LDH materials with high anion exchange capacity suitable for As(V) removal [1]:

- Prepare mixed metal solution containing Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O with Mg/Al molar ratio of 2:1 in deionized water.

- Prepare alkaline solution containing NaOH and NaNO₃ (2:1 OH⁻/(Mg²⁺+Al³⁺) ratio; NO₃⁻/Al³⁺ ratio of 3).

- Add the metal solution dropwise (1-2 mL/min) to the alkaline solution under vigorous stirring and nitrogen atmosphere to prevent carbonate contamination.

- Maintain pH constant during precipitation by simultaneous addition of NaOH solution if needed.

- Age the resulting slurry at 65°C for 24 hours with continuous stirring.

- Recover the precipitate by centrifugation or filtration and wash repeatedly with deionized water until effluent pH is neutral.

- Dry the product at 60-80°C for 24 hours and gently grind to obtain fine powder.

- Characterize the material using XRD, FTIR, and BET surface area analysis to confirm successful LDH formation.

4.2.2 In-situ Formation of Magnesium Hydroxide

This method generates Mg(OH)₂ directly within the water to be treated, leveraging the enhanced reactivity of freshly formed precipitates [2]:

- Prepare separate solutions of MgCl₂ (0.1 mol/L) and NaOH (0.1-0.5 mol/L) in deionized water.

- To the arsenic-contaminated water, simultaneously add both solutions drop by drop while stirring to achieve immediate co-precipitation.

- Maintain Mg:OH molar ratio at approximately 1:2 to ensure complete hydroxide formation.

- Continue stirring for predetermined contact time (typically 10-120 minutes).

- Proceed directly to separation and analysis without drying the material.

The following workflow diagram illustrates the experimental process for evaluating magnesium hydroxide-based arsenic removal:

Removal Mechanisms

The effectiveness of magnesium hydroxide-based materials for arsenic removal stems from multiple complementary mechanisms that operate simultaneously or sequentially depending on specific conditions:

Anion Exchange: This is the predominant mechanism for LDH materials, where arsenic oxyanions (HAsO₄²⁻) replace intercalated anions (e.g., NO₃⁻) in the interlayer galleries [1]. The activation energy values calculated from temperature-dependent studies support anion exchange as the rate-determining step in many cases, with the process well-described by Langmuir isotherm models indicating monolayer adsorption.

Surface Complexation: Arsenic species form inner-sphere complexes with surface hydroxyl groups (-OH) on magnesium hydroxide through ligand exchange reactions. Spectroscopy studies (XPS, EXAFS) have confirmed bidentate binuclear complex formation between arsenic and metal centers in the adsorbent structure [5]. This mechanism is particularly important for morphologically controlled LDHs where carboxylate groups from structure-directing agents (e.g., succinic acid) also participate in complexation reactions.

Co-precipitation and Incorporation: For in-situ formed Mg(OH)₂, arsenic species may become incorporated within the precipitate during its formation, leading to efficient removal even at low equilibrium concentrations [2]. Elemental mapping of Mg-As sludge has confirmed uniform distribution of arsenic throughout the precipitate, supporting this mechanism.

Electrostatic Attraction: The surface charge properties of magnesium hydroxide (point of zero charge typically pH ~10-11) create favorable electrostatic interactions with negatively charged arsenic species (H₂AsO₄⁻, HAsO₄²⁻) at neutral to slightly alkaline pH values [4]. Composite materials strategically incorporate magnesium to enhance positive surface charge, thereby improving adsorption of anionic arsenic species.

The following diagram illustrates the primary arsenic removal mechanisms employed by magnesium hydroxide-based materials:

Applications

Practical Implementation Considerations

The implementation of magnesium hydroxide-based arsenic removal technologies requires careful consideration of several operational parameters to maximize treatment efficiency and cost-effectiveness:

Dosage Optimization: The appropriate adsorbent dosage depends on initial arsenic concentration and required effluent targets. For in-situ formed Mg(OH)₂, 1.5 mmol/L effectively reduces As(V) from 10 mg/L to below 0.5 mg/L (meeting Chinese municipal wastewater standards) [2]. Higher dosages may be necessary for more stringent targets or higher initial concentrations. Dose optimization should balance treatment goals with sludge production minimization.

pH Control: The solution pH significantly influences both adsorbent surface charge and arsenic speciation, thereby affecting removal efficiency. Most magnesium hydroxide-based systems operate effectively in slightly acidic to alkaline conditions (pH 6-9), though specific optimal ranges vary [2] [6]. pH adjustment may be necessary for some source waters, adding to operational complexity and cost.

Contact Time: The required contact time depends on adsorption kinetics and system configuration. Rapid adsorption (minutes) occurs with in-situ formed Mg(OH)₂, while some LDH materials may require longer contact times (hours) to reach equilibrium [2] [6]. Continuous flow systems typically designed with hydraulic retention times sufficient to achieve >90% of equilibrium capacity.

Competing Anions: The presence of common co-occurring anions (phosphate, sulfate, carbonate, silicate) can reduce arsenic removal efficiency through competitive adsorption. Phosphate represents the most significant competitor due to chemical similarity to arsenic [2]. Carbonate specifically impacts magnesium hydroxide through conversion to magnesium carbonate, which has negligible arsenic adsorption capacity [7]. Pre-treatment or dose adjustment may be necessary in waters with high competing anion concentrations.

Engineering System Configuration

Full-scale implementation of magnesium hydroxide-based arsenic removal requires appropriate process integration and system engineering:

Contact Reactor Design: Both completely mixed batch reactors and continuous flow configurations are applicable. For centralized treatment, continuous flow systems with sequential dosing and flocculation chambers followed by solid-liquid separation units are preferred. Hydraulic mixing intensity and duration must be optimized to promote particle contact while avoiding excessive shear that might break up flocs.

Solid-Liquid Separation: Following the adsorption reaction, efficient separation of arsenic-laden particles is crucial. Conventional methods include sedimentation, filtration, dissolved air flotation, vortex separation, or centrifugal separation [7]. The choice depends on particle characteristics, flow rate, and available footprint.

Residual Management: Spent adsorbents containing concentrated arsenic require proper disposal or regeneration. Stabilization/solidification treatments may be necessary before landfilling to prevent arsenic leaching. Some advanced materials like SA/MgFe-LDH demonstrate satisfactory stability in landfill leachate conditions, reducing disposal concerns [5].

Continuous Process Control: Automated systems for pH monitoring and adsorbent dosing enhance treatment consistency and reduce operational demands. Real-time arsenic sensors, though still developing, could enable feedback control for further optimization of chemical usage.

Conclusion

Magnesium hydroxide-based materials represent a versatile and effective solution for arsenic removal from contaminated water sources. The diversity of material forms—from pure Mg(OH)₂ to advanced LDH composites—enables selection of appropriate technologies based on specific water quality characteristics and treatment objectives. The complementary removal mechanisms, including anion exchange, surface complexation, and co-precipitation, contribute to the robust performance observed across various operational conditions.

Future development directions should focus on material optimization to enhance adsorption capacity and selectivity, particularly in complex water matrices with competing anions. The economic aspects of implementation, including material synthesis costs and operational expenses, require further attention to facilitate broader adoption. Integration of magnesium hydroxide-based processes with complementary treatment technologies may provide synergistic benefits for addressing complex contamination scenarios. As research continues to advance our understanding of fundamental mechanisms and material innovations, magnesium hydroxide-based adsorbents are poised to play an increasingly important role in addressing the global challenge of arsenic contamination in water resources.

References

- 1. Adsorption isotherms and kinetics of arsenic from aqueous... removal [link.springer.com]

- 2. Efficient and fast arsenate removal from water by in-situ formed... [nature.com]

- 3. Enhanced Arsenic from Aqueous Solutions Via Removal ... Magnesium [aml.iaamonline.org]

- 4. Mg Fe layered double hydroxide -graphene oxide nanocomposite... [bohrium.com]

- 5. Morphologically controlled synthesis of MgFe-LDH using MgO and... [waseda.elsevierpure.com]

- 6. Adsorption of arsenic ions in water by magnesium ... hydroxide [meixi-mgo.com]

- 7. US6821434B1 - System for removal of arsenic from... - Google Patents [patents.google.com]

Application Notes and Protocols: In-Situ Mg(OH)₂ for Efficient Arsenate Removal from Water

Introduction and Principle

Arsenic contamination in water resources represents a significant global health challenge, with chronic exposure to even low concentrations causing severe dermatological, neurological, and carcinogenic effects. Among arsenic species in aquatic environments, arsenate (As(V)) is typically the most prevalent and stable form, particularly in oxygen-rich surface waters. While numerous treatment technologies exist for arsenic removal, including ion exchange, membrane filtration, and adsorption, many suffer from limitations such as high operational costs, sensitivity to water chemistry, and inefficiency at low arsenic concentrations. Consequently, there remains a pressing need for cost-effective, efficient alternatives that can achieve stringent regulatory limits for arsenic in drinking water and wastewater. [1]

The in-situ formation of magnesium hydroxide (Mg(OH)₂) presents an innovative approach that addresses several limitations of conventional arsenic removal methods. Instead of using pre-formed nanoparticles, this technique generates Mg(OH)₂ directly within the contaminated water through the reaction of soluble magnesium salts (e.g., MgCl₂) with alkali (e.g., NaOH). This approach leverages the superior adsorption capacity of freshly formed metal hydroxides, which possess abundant high-affinity surface hydroxyl groups that effectively bind arsenic species. The precipitation-adsorption-coagulation mechanism of in-situ Mg(OH)₂ facilitates rapid arsenic removal, achieving >95% efficiency within minutes rather than hours. Importantly, this method utilizes low-cost magnesium precursors such as magnesium chloride (MgCl₂), a byproduct of the salt industry, making it economically viable for large-scale applications while maintaining exceptional removal performance that equals or surpasses more expensive nano-adsorbents. [1]

Performance Data and Comparison

Removal Efficiency Comparison

The comparative performance of in-situ formed Mg(OH)₂ versus pre-formed MgO nanoparticles reveals significant advantages for the in-situ approach, particularly at lower reagent dosages and shorter contact times.

Table 1: Comparison of As(V) Removal Efficiency Between Nano-MgO and In-Situ Mg(OH)₂ (Initial As(V) Concentration: 10 mg/L) [1]

| Material Dosage (mmol/L) | Nano-MgO Removal Efficiency (%) | In-Situ Mg(OH)₂ Removal Efficiency (%) |

|---|---|---|

| 0.5 | 29.7 | 34.2 |

| 1.0 | 63.5 | 68.9 |

| 1.5 | 91.0 | 95.7 |

| 2.0 | 94.2 | 98.1 |

| 2.5 | 95.3 | 98.9 |

The data demonstrates that in-situ Mg(OH)₂ consistently outperforms nano-MgO across all tested dosages, with the difference being particularly notable at the critical 1.5 mmol/L dosage where in-situ Mg(OH)₂ achieves >95% removal compared to 91% for nano-MgO. This dosage is significant as it represents the threshold at which treated water meets the Chinese municipal wastewater treatment standard (As concentration < 0.5 mg/L). The superior performance of in-situ Mg(OH)₂ is attributed to its freshly formed active surface sites and the combined removal mechanisms that overcome diffusion limitations associated with pre-formed solid adsorbents. [1]

Removal Kinetics

The kinetic profile of arsenic removal further highlights the advantages of the in-situ approach, with dramatically faster reaction rates compared to conventional nano-MgO.

Table 2: Kinetic Parameters for As(V) Removal (Material Dosage: 2 mmol/L, Initial As(V) Concentration: 10 mg/L) [1]

| Parameter | Nano-MgO | In-Situ Mg(OH)₂ |

|---|---|---|

| Time to 50% Removal | ~15 minutes | <2 minutes |

| Time to 90% Removal | ~60 minutes | ~8 minutes |

| Time to 95% Removal | ~120 minutes | ~10 minutes |

The kinetic advantage of in-situ Mg(OH)₂ is striking, achieving 95% removal within approximately 10 minutes, whereas nano-MgO requires more than 2 hours to reach the same removal level. This rapid kinetics is crucial for practical applications where shorter hydraulic retention times enable more compact treatment system designs. The fast removal is attributed to the immediate availability of freshly formed Mg(OH)₂ with maximal surface reactivity, compared to the slower hydrolysis process required for MgO nanoparticles to transform into active Mg(OH)₂. [1]

Experimental Protocols

Reagents and Materials

- Magnesium Source: Magnesium chloride hexahydrate (MgCl₂·6H₂O), analytical grade

- Alkali Source: Sodium hydroxide (NaOH), analytical grade, 0.1 mol/L solution

- Arsenate Stock Solution: Dissolve Na₂HAsO₄·7H₂O in deionized water to prepare 1000 mg/L As(V) stock solution

- Experimental Water: Prepare simulated As(V)-contaminated water by diluting stock solution to 10 mg/L As(V) with deionized water

- pH Adjustment: HCl and NaOH solutions (0.1 mol/L and 1 mol/L) for pH adjustment

Synthesis of Nano-MgO Reference Material